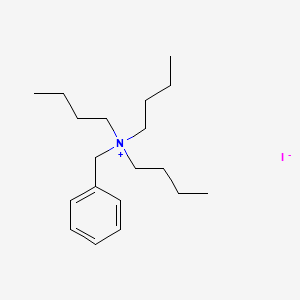

N-Benzyl-N,N-dibutylbutan-1-aminium iodide

Description

Properties

IUPAC Name |

benzyl(tributyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34N.HI/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;/h10-14H,4-9,15-18H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGHRPSUYBFXLH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583501 | |

| Record name | N-Benzyl-N,N-dibutylbutan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60754-76-9 | |

| Record name | N-Benzyl-N,N-dibutylbutan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyltributylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparation Strategies

Quaternization Reactions for N-Benzyl-N,N-dibutylbutan-1-aminium Iodide Synthesis

The direct quaternization of N,N-dibutylbutan-1-amine with benzyl (B1604629) iodide stands as the most direct and common method for synthesizing this compound. The efficiency of this reaction is highly dependent on carefully controlled conditions.

The yield and rate of quaternization reactions are profoundly influenced by temperature, the solvent used, and the molar ratio of the reactants.

Temperature: Increasing the reaction temperature generally accelerates the rate of reaction by providing the necessary activation energy. However, excessively high temperatures can lead to decomposition of the reactants or the product. nih.govnih.gov For many quaternization reactions, temperatures ranging from room temperature to reflux conditions (e.g., 50-100°C) are employed, depending on the reactivity of the substrates and the solvent's boiling point. rsc.orgnih.gov

Solvent: The choice of solvent is critical and can significantly affect the reaction rate. Polar aprotic solvents like acetonitrile, dimethylformamide (DMF), and acetone (B3395972) are often preferred as they can solvate the transition state, accelerating the SN2 reaction. researchgate.netsemanticscholar.org Studies have shown that solvents with higher dielectric constants tend to increase the reaction rate. semanticscholar.org For instance, DMSO has been identified as a highly efficient solvent for certain quaternization reactions, even with poor initial swelling of resin-bound starting materials. nih.gov The selection of an appropriate solvent also simplifies purification, as some products may precipitate directly from the reaction mixture. nih.gov

Stoichiometry: The stoichiometry of the reactants is another key parameter. Often, a slight excess of the alkylating agent (benzyl iodide) is used to ensure the complete conversion of the tertiary amine. orgsyn.org However, using a large excess can complicate the purification process by requiring the removal of unreacted alkylating agent. The optimal ratio must be determined empirically to maximize yield while minimizing purification challenges.

Below is a table illustrating the hypothetical effect of different solvents and temperatures on the synthesis of a quaternary ammonium (B1175870) salt, based on general principles of quaternization reactions.

Table 1: Hypothetical Optimization of Reaction Conditions

| Solvent | Dielectric Constant (approx.) | Temperature (°C) | Hypothetical Reaction Time (h) | Hypothetical Yield (%) |

|---|---|---|---|---|

| Acetonitrile | 37.5 | 82 (Reflux) | 6 | 90 |

| Acetone | 21 | 56 (Reflux) | 12 | 85 |

| DMF | 36.7 | 100 | 4 | 95 |

| Toluene | 2.4 | 80 | 24 | 40 |

| DMSO | 47 | 100 | 3 | 97 |

While benzyl iodide is a highly effective quaternizing agent due to the high reactivity of the iodide leaving group, other benzyl halides such as benzyl bromide and benzyl chloride can also be used. The reactivity order for the halide leaving group in SN2 reactions is I⁻ > Br⁻ > Cl⁻.

Benzyl Iodide: This is the most reactive of the benzyl halides, often allowing for milder reaction conditions (lower temperatures and shorter reaction times). researchgate.net

Benzyl Bromide: Less reactive than the iodide, benzyl bromide may require slightly higher temperatures or longer reaction times to achieve comparable yields. mdpi.com

Benzyl Chloride: Being the least reactive, benzyl chloride typically necessitates more forcing conditions, such as higher temperatures, longer reaction times, or the use of a catalyst to facilitate the reaction. researchgate.netsemanticscholar.org

The choice of agent can also be influenced by cost and stability, with benzyl chloride often being the most economical option.

Table 2: Comparative Analysis of Benzyl Halides as Quaternizing Agents

| Quaternization Agent | Relative Reactivity | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Benzyl Iodide | High | Mild (e.g., RT to 60°C) | High reaction rate, high yield. researchgate.net | Higher cost, potential light sensitivity. |

| Benzyl Bromide | Medium | Moderate (e.g., 50-80°C) | Good balance of reactivity and cost. mdpi.com | Lachrymatory properties. |

| Benzyl Chloride | Low | Forcing (e.g., >80°C, longer times) | Low cost, high stability. researchgate.net | Slow reaction rate, requires harsher conditions. |

Regioselectivity is not a concern in the synthesis of this compound, as the starting amine, N,N-dibutylbutan-1-amine, has only one nitrogen atom available for quaternization.

Stereoselectivity, however, becomes relevant if a chiral quaternary ammonium salt is desired. The nitrogen atom in a quaternary ammonium salt can be a stereocenter if four different groups are attached to it. While the target compound itself is achiral, the principles of stereoselective synthesis are crucial for creating chiral analogs. Enantioselective synthesis of chiral ammonium cations can be achieved through methods such as using chiral substrates, chiral auxiliaries, or through processes like dynamic kinetic resolution. nih.govacs.org For example, a chiral amine could be quaternized, or a chiral quaternizing agent could be employed to induce diastereoselectivity. Recent advances have demonstrated that control over the chirality of ammonium cations can be achieved through supramolecular recognition processes, which allow for a thermodynamically driven selective crystallization. nih.gov

In Situ Generation of Alkyl Iodide Species in Related Preparations

Handling benzyl iodide directly can be challenging due to its lachrymatory nature and potential instability. An alternative strategy is the in situ generation of the alkyl iodide. This can be accomplished through a Finkelstein reaction, where a more readily available and stable halide, like benzyl chloride or benzyl bromide, is reacted with an iodide salt such as sodium iodide (NaI) or potassium iodide (KI) directly in the reaction vessel. organic-chemistry.orggoogle.com Acetone is a common solvent for this purpose as it solubilizes the sodium iodide while the resulting sodium chloride or bromide precipitates, driving the equilibrium towards the formation of the more reactive benzyl iodide.

Another method for in situ generation involves the reaction of benzyl alcohol with an iodine source. Reagent systems like cerium(III) chloride heptahydrate/NaI or triphenylphosphine/iodine can convert alcohols to the corresponding iodides under mild conditions. organic-chemistry.org These methods provide a practical alternative by avoiding the isolation of the often-unstable alkyl iodide.

Isolation and Purification Techniques for High-Purity Derivatives

The purification of this compound is crucial for obtaining a high-purity product. As a salt, it is typically a solid at room temperature and possesses low solubility in non-polar organic solvents but good solubility in more polar ones.

Common purification techniques include:

Precipitation and Washing: After the reaction is complete, the crude product can often be precipitated by adding a non-polar solvent, such as diethyl ether or hexane, to the reaction mixture. nih.govorgsyn.org The resulting solid is then collected by filtration and washed with the non-polar solvent to remove unreacted starting materials and non-polar impurities. google.com

Recrystallization: This is a powerful technique for achieving high purity. The crude salt is dissolved in a minimum amount of a suitable hot solvent or solvent mixture (e.g., acetone, ethanol, or acetonitrile-ether mixtures) and allowed to cool slowly. researchgate.net As the solution cools, the solubility of the salt decreases, and it crystallizes out, leaving impurities behind in the mother liquor.

Evaporation: In cases where the product is highly soluble, the solvent can be removed under reduced pressure. google.com However, this method is less selective as it also concentrates any non-volatile impurities. Care must be taken to avoid thermal decomposition of the salt. google.com

The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity of the this compound.

Catalytic Applications and Mechanistic Investigations

Role as a Phase Transfer Catalyst (PTC) in Heterogeneous Systems

Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. Quaternary ammonium (B1175870) salts like N-Benzyl-N,N-dibutylbutan-1-aminium iodide are exemplary phase transfer catalysts. core.ac.uk Their efficacy stems from their ability to transport anionic reactants from the aqueous or solid phase into the organic phase where the reaction with an organic substrate can occur.

Efficiency in Facilitating Ion Transfer Across Immiscible Phases

The fundamental principle behind the catalytic action of this compound in heterogeneous systems is its amphipathic nature. The positively charged nitrogen atom, shielded by bulky butyl and benzyl (B1604629) groups, forms a lipophilic cation. This cation can pair with an anion (for instance, a nucleophile from an aqueous solution) and transport it across the phase boundary into the organic solvent. The increased lipophilicity of the resulting ion pair enhances the solubility of the anion in the organic phase, thereby increasing its effective concentration and reactivity towards the organic substrate. core.ac.ukmdpi.com The efficiency of this transfer is influenced by the nature of the cation and the anion, with larger, "softer" cations like the benzyltributylammonium ion being particularly effective in transporting a wide range of anions.

Catalytic Activity in Nucleophilic Substitution Reactions

This compound and its analogs are widely employed to accelerate nucleophilic substitution reactions. A prominent example is the N-alkylation of imides, where the catalyst facilitates the transfer of the imide anion into the organic phase for reaction with an alkyl halide. researchgate.net Similarly, these catalysts are effective in the alkylation of other nucleophilic substrates such as alcohols and amines. guidechem.com

The catalytic cycle in these reactions typically involves the following steps:

Formation of an ion pair between the quaternary ammonium cation and the nucleophile anion in the aqueous or at the interface.

Transfer of this ion pair into the organic phase.

Nucleophilic attack of the anion on the organic substrate, yielding the product and regenerating the quaternary ammonium cation paired with the leaving group anion.

Transfer of the quaternary ammonium salt of the leaving group back to the aqueous phase or interface, where the cation can exchange anions and restart the cycle.

The table below presents data from a study on the N-benzylation of phthalimide (B116566) using various phase transfer catalysts, illustrating the high efficiency of quaternary ammonium salts in this type of reaction.

| Catalyst | Reaction Time (min) | Yield (%) |

| Tetrabutylammonium (B224687) Bromide (TBAB) | 10 | 98 |

| Tetrabutylammonium Iodide (TBAI) | 15 | 95 |

| Benzyltriethylammonium Chloride (BTEAC) | 20 | 92 |

| No Catalyst | 240 | <5 |

This table is representative of the catalytic efficiency of quaternary ammonium salts in nucleophilic substitution and is based on data for analogous catalysts.

Applications in Complex Organic Transformations (e.g., cyclization, annulation, acylation)

The utility of this compound extends to more complex organic transformations that require the generation and reaction of anionic intermediates. For instance, in cyclization reactions, the catalyst can facilitate the intramolecular attack of a nucleophilic center on an electrophilic site within the same molecule by enhancing the nucleophilicity of the anionic species in the organic phase.

While specific examples for this compound are not extensively documented, its close analog, tetrabutylammonium iodide (TBAI), has been shown to catalyze various complex reactions, including the intramolecular cyclization for the synthesis of heterocyclic compounds. guidechem.com These catalysts are also instrumental in annulation reactions, where the formation of a new ring is achieved through a sequence of reactions often initiated by a base-catalyzed step facilitated by the phase transfer catalyst.

Oxidative Catalysis Mediated by Ammonium Iodide Species

Beyond its role in classical phase transfer catalysis, this compound can actively participate in oxidative chemical transformations. In these reactions, the iodide anion is not merely a spectator ion but a key player that gets oxidized to reactive iodine species.

Formation and Reactivity of Transient Hypervalent Iodine Intermediates

A significant aspect of catalysis by ammonium iodides is the in situ formation of transient hypervalent iodine species. In the presence of an oxidant, the iodide anion (I⁻) from the catalyst can be oxidized to a hypoiodite (B1233010) (IO⁻) species, specifically an ammonium hypoiodite in this context. beilstein-journals.orgsemanticscholar.org This transient intermediate is a powerful electrophile and a source of electrophilic iodine.

The general mechanism involves the oxidation of the quaternary ammonium iodide by an external oxidant (e.g., a peroxide) to form a quaternary ammonium hypoiodite. This species can then react with a pronucleophile, leading to its iodination. The resulting iodinated intermediate is often more susceptible to subsequent nucleophilic attack than the parent pronucleophile.

Catalytic Systems for Oxidative α-Functionalization Reactions (e.g., α-azidation)

A notable application of this oxidative catalysis is the α-functionalization of carbonyl compounds. For example, the α-azidation of β-ketocarbonyl compounds can be achieved using a quaternary ammonium iodide catalyst in the presence of an oxidant and an azide (B81097) source like sodium azide (NaN₃). beilstein-journals.orgsemanticscholar.org

The proposed mechanism for this transformation is as follows:

Oxidation of the ammonium iodide catalyst to the corresponding ammonium hypoiodite.

The hypoiodite facilitates the α-iodination of the β-ketocarbonyl compound.

The resulting α-iodo-β-ketocarbonyl compound undergoes a nucleophilic substitution reaction with the azide anion. This step is also facilitated by the phase transfer catalytic properties of the quaternary ammonium salt, which brings the azide anion into the organic phase.

| Entry | Catalyst (mol%) | Oxidant | Solvent | Time (h) | Yield (%) |

| 1 | TBAI (10) | Dibenzoyl Peroxide | Dichloromethane | 12 | 85 |

| 2 | TBAB (10) | Dibenzoyl Peroxide | Dichloromethane | 12 | 15 |

| 3 | TBAI (10) | None | Dichloromethane | 24 | No Reaction |

| 4 | None | Dibenzoyl Peroxide | Dichloromethane | 24 | No Reaction |

This table is based on data for the closely related catalyst, tetrabutylammonium iodide (TBAI), and illustrates the principles of oxidative α-functionalization. beilstein-journals.orgsemanticscholar.org

This dual catalytic role, acting as both a phase transfer agent and a precursor to a reactive iodine species, makes this compound and related compounds highly valuable in modern organic synthesis for achieving challenging transformations under relatively mild conditions.

Mechanistic Studies of Catalytic Cycles

The efficacy of this compound as a phase-transfer catalyst is fundamentally linked to its ability to form an ion pair with the reacting anion. This ion pair, being soluble in the organic phase, shuttles the anion across the phase boundary, thereby enabling the reaction to proceed. The general mechanism involves the quaternary ammonium cation, [N-Benzyl-N,N-dibutylbutan-1-aminium]⁺, exchanging its iodide anion for the reactant anion at the aqueous-organic interface. This newly formed ion pair then diffuses into the organic phase to react, after which the catalyst returns to the interface to repeat the cycle. semanticscholar.orgrsc.org

The direct spectroscopic observation of reaction intermediates in catalytic cycles involving this compound is challenging due to their transient nature and low concentrations. However, insights can be gained from the characterization of the catalyst itself and related ion pairs using techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy.

FTIR spectroscopy is a valuable tool for identifying the functional groups within the quaternary ammonium salt. For analogous N-alkyl quaternary ammonium salts, characteristic vibrational bands are observed. mdpi.comresearchgate.netcambridge.org For this compound, the FTIR spectrum is expected to exhibit specific peaks corresponding to its structure.

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3030 | Aromatic C-H stretching (benzyl group) |

| ~2960, 2870 | Aliphatic C-H stretching (butyl chains) |

| ~1495, 1455 | Aromatic C=C bending (benzyl group) |

| ~1465 | CH₂ bending (butyl chains) |

| ~1170 | C-N stretching |

¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the catalyst and its interactions with other species. In a non-polar solvent like CDCl₃, the protons of the N-benzyl group and the butyl chains would show characteristic chemical shifts. The formation of an ion pair with a reactant anion can lead to subtle changes in these chemical shifts, indicating the close proximity of the anion to the quaternary ammonium cation. nih.govrsc.org For instance, studies on ion pairs of quinine-derived quaternary ammonium salts with anions like BH₄⁻ have utilized 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), to elucidate the solution-state structure of the ion-pair intermediate, revealing the specific sites of interaction between the cation and anion. nih.gov Similar studies could, in principle, map the interaction between the [N-Benzyl-N,N-dibutylbutan-1-aminium]⁺ cation and a transported anion.

The rate of a phase-transfer catalyzed reaction is influenced by several factors, including the concentration of the catalyst, the reactants, the nature of the organic solvent, and the degree of agitation. core.ac.ukresearchgate.net Kinetic studies are crucial for understanding the reaction mechanism and determining the rate-determining step of the catalytic cycle.

For a typical nucleophilic substitution reaction, R-X(org) + Y⁻(aq) → R-Y(org) + X⁻(aq), catalyzed by a quaternary ammonium salt Q⁺I⁻, the rate law can be complex. However, under certain assumptions, a pseudo-first-order kinetic model can often be applied. researchgate.net A kinetic study on the oxidation of benzyl alcohol using a quaternary ammonium salt catalyst found that the reaction followed a zero-order rate law under specific pH conditions. mdpi.com

A simplified rate law for a phase-transfer catalyzed reaction can often be expressed as:

Rate = k_app * [Substrate]_org * [Catalyst]_org

where k_app is the apparent rate constant. The determination of the reaction order with respect to each component through systematic variation of their concentrations allows for the elucidation of the empirical rate law.

Table 2: Factors Influencing the Rate of Phase-Transfer Catalyzed Reactions

| Factor | Effect on Reaction Rate |

| Catalyst Concentration | Generally, the rate increases with catalyst concentration up to a certain point. |

| Substrate Concentration | The rate is typically dependent on the concentration of the organic substrate. |

| Agitation Speed | Increased stirring speed enhances mass transfer, often leading to a higher reaction rate until the reaction becomes kinetically limited. |

| Solvent Polarity | The choice of organic solvent affects the solubility of the ion pair and can influence the reaction rate. |

| Temperature | An increase in temperature generally accelerates the reaction, although catalyst decomposition can occur at higher temperatures. researchgate.net |

Understanding the structure of the transition state is paramount for explaining the reactivity and selectivity observed in catalyzed reactions. For phase-transfer catalyzed reactions, the transition state involves the interaction of the ion pair with the substrate in the organic phase. Computational methods, such as Density Functional Theory (DFT), have become powerful tools for investigating these transient structures. chemrxiv.orgrsc.org

In a nucleophilic substitution reaction, the transition state would involve the approach of the anion (transported by the quaternary ammonium cation) to the electrophilic center of the substrate. The role of the cation in the transition state is not merely that of a spectator. It can influence the reactivity of the anion through ion-pairing effects. A "tighter" ion pair, where the cation and anion are closely associated, may result in a less reactive nucleophile compared to a "looser" ion pair. nih.gov

Computational studies on the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl bromide have used DFT to analyze the electronic properties of the reactants and predict the regioselectivity of the reaction. chemrxiv.org Similar computational approaches could be applied to model the transition state of a reaction catalyzed by this compound. Such models would provide insights into the geometry of the transition state, the key intermolecular interactions, and the activation energy of the reaction. For example, a study on asymmetric phase-transfer catalysis used quantitative structure-activity relationship (QSAR) models to correlate catalyst structure with enantioselectivity, providing insights into the steric and electrostatic fields of the catalyst that influence the transition state.

Antimicrobial and Biocidal Research

Broad-Spectrum Antimicrobial Efficacy of N-Benzyl Quaternary Ammonium (B1175870) Compounds

N-benzyl quaternary ammonium compounds are known for their effectiveness against a wide array of microorganisms, including bacteria, fungi, and viruses. mdpi.comaldebaransistemas.comnih.gov Their activity is influenced by the length of the alkyl chains and the presence of the benzyl (B1604629) group, which contributes to the compound's hydrophobicity and its ability to interact with microbial cell surfaces. mdpi.com

BQACs generally exhibit strong biocidal activity against Gram-positive bacteria. mdpi.comresearchgate.net Staphylococcus aureus, a common Gram-positive pathogen, has been a frequent target in studies evaluating the efficacy of these compounds. Research has shown that BQACs, such as alkyldimethylbenzylammonium chloride (ADBAC), are effective membrane-active agents against S. aureus. researchgate.netnih.govnih.gov The minimum inhibitory concentrations (MICs) for these compounds against S. aureus are often low, indicating high potency. researchgate.netnih.govnih.gov For instance, studies have reported MICs for ADBAC against S. aureus ranging from 0.4 to 1.8 µg/mL. nih.govnih.gov The introduction of a benzyl group can sometimes enhance the activity against Gram-positive bacteria compared to their non-benzylated counterparts. mdpi.com

Table 1: Minimum Inhibitory Concentration (MIC) of N-Benzyl Quaternary Ammonium Compounds against Staphylococcus aureus

| Compound | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Alkyldimethylbenzylammonium chloride (ADBAC) | Staphylococcus aureus | 0.4 - 1.8 | nih.govnih.gov |

| Didecyldimethylammonium chloride (DDAC) | Staphylococcus aureus | 0.4 - 1.8 | nih.govnih.gov |

This table is interactive. Click on the headers to sort the data.

While effective against Gram-negative bacteria, BQACs sometimes show slightly lower activity compared to their efficacy against Gram-positive strains. mdpi.comaldebaransistemas.com The outer membrane of Gram-negative bacteria, composed of lipopolysaccharide, can act as a barrier, limiting the penetration of certain biocides. nih.gov

Studies on Escherichia coli have shown that BQACs like tetradecyldimethylbenzyl ammonium chloride (TAC) can be lethal, though lag-phase cells are more sensitive than those in the logarithmic phase. nih.gov For Pseudomonas aeruginosa, a notoriously resistant Gram-negative bacterium, BQACs have also demonstrated efficacy. oup.com However, some strains of P. aeruginosa have shown the ability to develop resistance to QACs, which can be a concern in clinical and industrial settings. nih.govnih.govrsc.org The combination of BQACs with other agents, such as copper, has been shown to have a synergistic bactericidal effect against P. aeruginosa biofilms. asm.org

Table 2: Antimicrobial Efficacy of N-Benzyl Quaternary Ammonium Compounds against Gram-Negative Bacteria

| Compound | Organism | Efficacy | Reference |

|---|---|---|---|

| Tetradecyldimethylbenzyl ammonium chloride (TAC) | Escherichia coli | Lethal, especially to lag-phase cells | nih.gov |

| Benzyldimethyldodecylammonium chloride (BDMDAC) | Pseudomonas fluorescens | MIC: 20 mg/L | oup.com |

| Benzalkonium Chloride | Pseudomonas aeruginosa | Varied, some resistance observed | ijzi.net |

This table is interactive. Click on the headers to sort the data.

The antimicrobial spectrum of BQACs extends to fungi and viruses. nih.govdrugbank.com They have been shown to be effective against various fungal species, including yeasts like Candida albicans and molds such as Aspergillus species. mdpi.comoup.comnih.gov For instance, benzalkonium chloride has been reported to be effective in inactivating Candida species. oup.comnih.gov However, their efficacy against some molds, like Aspergillus ochraceus, can be limited. oup.comnih.gov The introduction of an ethylbenzyl group in place of a benzyl group has been suggested to enhance antifungal and antiviral properties. google.com

BQACs are particularly effective against enveloped viruses. pharmafocusasia.comresearchgate.net The lipid envelope of these viruses is a primary target for the disruptive action of these cationic surfactants. nih.gov Their activity against a range of viruses, including coronaviruses, has been documented. pharmafocusasia.com

Table 3: Antifungal and Antiviral Activity of N-Benzyl Quaternary Ammonium Compounds

| Compound | Organism | Activity | Reference |

|---|---|---|---|

| Benzalkonium chloride | Candida albicans | Fungicidal | oup.comnih.gov |

| Benzalkonium chloride | Aspergillus ochraceus | Relatively ineffective | oup.comnih.gov |

| Ethyl benzyl quaternaries | Various Fungi & Viruses | Superior antifungal and antiviral performance | google.com |

This table is interactive. Click on the headers to sort the data.

Molecular Mechanisms of Antimicrobial Action

The primary mode of action for BQACs involves the disruption of microbial cell structures, particularly the cell membrane. nih.gov This is a multi-step process initiated by the electrostatic attraction between the positively charged quaternary nitrogen and the negatively charged components of the microbial cell surface. mdpi.com

Following initial adsorption to the cell surface, the hydrophobic alkyl and benzyl groups of the BQAC molecule penetrate the lipid bilayer of the cell membrane. nih.govnih.gov This insertion disrupts the membrane's structural integrity and fluidity, leading to a loss of semi-permeability. oup.comdrugbank.comjst.go.jp The consequence of this damage is the leakage of essential low-molecular-weight intracellular components, such as potassium ions and 260-nm-absorbing materials (indicative of nucleic acids). researchgate.netnih.govoup.com This leakage disrupts the cell's osmotic balance and metabolic functions, ultimately leading to cell death. drugbank.com In some bacteria, this membrane damage can also trigger autolysis, a process of self-destruction mediated by the cell's own enzymes, which further contributes to the biocidal effect. researchgate.netnih.govnih.gov Scanning electron microscopy has visually confirmed the damage to cell membranes, showing wrinkling and deformation of the cell surface after treatment with BQACs. oup.com

While membrane disruption is the principal mechanism, there is evidence that BQACs can also interact with intracellular targets. nih.gov Once the cell membrane is compromised, the BQAC molecules can enter the cytoplasm and interact with various cellular components. Their bactericidal action has been attributed to the inactivation of essential enzymes and the denaturation of proteins. aldebaransistemas.com There are also indications that these compounds can interact with nucleic acids (DNA and RNA). pharmafocusasia.comnih.gov For enveloped viruses, BQACs can disrupt the lipid envelope and may also interact with intracellular genetic material. nih.gov Some research suggests that BQACs can interfere with protein function by altering hydrogen bonds and targeting sulfur-containing amino acids. mdpi.com

Structure-Activity Relationship (SAR) Studies in Antimicrobial Potency

The antimicrobial efficacy of a QAC like N-Benzyl-N,N-dibutylbutan-1-aminium iodide is not an intrinsic property of the molecule as a whole but is dictated by the interplay of its constituent parts: the N-alkyl chains, the counterion, and the benzyl group. SAR studies dissect these components to understand their individual contributions to biocidal activity.

Influence of N-Alkyl Chain Length on Biocidal Activity

The length of the N-alkyl chains is a critical determinant of a QAC's antimicrobial power. These hydrophobic chains facilitate the molecule's penetration into the bacterial cell membrane. nih.gov For this compound, the nitrogen atom is substituted with two butyl (C4) chains and one benzyl group. Research indicates that the biocidal activity of QACs is highly dependent on the length of these alkyl chains. nih.gov

Generally, antimicrobial potency increases as the alkyl chain length increases, up to an optimal point, after which activity may level off or decline. This phenomenon is known as the "cut-off" effect. mdpi.com Chains that are too short may not effectively penetrate the hydrophobic core of the bacterial membrane, while chains that are excessively long may become entangled or reduce the compound's water solubility, thereby hindering their interaction with the bacterial cell surface. nih.govmdpi.com

Studies on various QACs demonstrate that the highest biocidal activity is often achieved with chain lengths between 10 and 16 carbons. nih.govnih.govmdpi.com For instance, research on quaternary ammonium methacrylates showed that increasing the chain length from C3 to C16 dramatically decreased the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) by several orders of magnitude, indicating a massive increase in potency. However, a further increase to a C18 chain led to a decrease in antibacterial efficacy. nih.gov While the C4 chains of this compound contribute to its cationic surfactant properties, SAR studies suggest that analogues with longer alkyl chains (e.g., C12 or C14) would likely exhibit significantly enhanced antimicrobial activity against a broad range of bacteria. nih.govmdpi.com

Table 1: Influence of Alkyl Chain Length (CL) on Antibacterial Potency of Quaternary Ammonium Methacrylates (QAMs) Data adapted from a study on QAMs to illustrate the principle of chain length influence. nih.gov

| Alkyl Chain Length (CL) | Minimum Inhibitory Concentration (MIC) (mg/mL) | Minimum Bactericidal Concentration (MBC) (mg/mL) |

| 3 | 16384 | 32768 |

| 6 | 128 | 256 |

| 9 | 4 | 8 |

| 12 | 0.5 | 1 |

| 16 | 0.0625 | 0.125 |

| 18 | 0.25 | 0.5 |

Impact of Counterion Identity (Iodide vs. Chloride/Bromide)

The counterion of a QAC, while necessary for charge neutrality, is often considered to have a secondary effect on antimicrobial activity compared to the cationic structure itself. researchgate.net The majority of commercially available QACs utilize chloride or bromide as the counterion. nih.gov However, the specific identity of the halide can influence the compound's physical properties and, in some cases, its biological activity.

For this compound, the counterion is iodide. Some studies suggest that the counterion does not significantly affect the intrinsic biological activity but can impact properties like solubility. nih.gov Conversely, other research on N-benzyl pyridinium (B92312) halides has shown that compounds with iodide anions are more active against a majority of tested bacteria and fungi compared to their chloride and bromide counterparts. chemrj.org A systematic study on n-alkyldimethylbenzylammonium halides, which are structurally similar to the title compound, synthesized and tested chloride, bromide, and iodide versions. The results indicated that while activity was primarily dictated by the alkyl chain length, measurable differences among the halides were observed, suggesting the counterion's role is not entirely inert. jcu.cz The larger, more polarizable nature of the iodide ion compared to bromide or chloride may subtly alter the compound's interaction with the microbial cell surface or its transport properties.

Effects of Substitutions on the Benzyl Moiety

The N-benzyl group is a common feature in many biocidal QACs, contributing to the hydrophobicity and steric structure of the molecule's cationic head. nih.gov Modifying the benzyl ring with various substituents can fine-tune the electronic and steric properties of the QAC, thereby altering its antimicrobial potency.

Research into related compounds has shown that adding substituents to the benzyl ring has a demonstrable effect:

Electron-donating groups: The introduction of a methoxy (B1213986) group (an electron-donating group) into the benzyl ring of N,N-dimethyl-N-alkyl-N-benzyl ammonium chlorides was found to influence bactericidal activity. Depending on the alkyl chain length, this substitution could either enhance or modulate the compound's effectiveness by altering the charge density on the cationic head and its hydrophobic interactions. psu.edu

Electron-withdrawing groups and Halogens: Studies on other N-benzyl derivatives have explored a range of substituents. For example, the antimicrobial activity of N-benzyl-2-phenylpyrimidin-4-amine derivatives was heavily influenced by substitutions on the benzyl ring. nih.gov Similarly, research on benzyl bromides showed that their activity against various bacteria and fungi was dependent on the nature and position of ring substituents. nih.gov These findings indicate that adding electron-withdrawing groups or halogens to the benzyl moiety of this compound could potentially enhance its potency by modifying its ability to interact with microbial membranes or intracellular targets.

Mechanisms of Microbial Resistance to Quaternary Ammonium Compounds

Despite their effectiveness, the widespread use of QACs has led to the emergence of microbial resistance. nih.govnih.gov Bacteria employ several strategies to tolerate and survive exposure to these biocides, primarily through active removal of the compounds and by forming protective communities. nih.gov

Efflux Pump Systems and Biofilm Formation

Two of the most significant mechanisms of resistance to QACs are the overexpression of efflux pumps and the formation of biofilms. nih.govfrontiersin.org

Efflux pumps are transmembrane proteins that function to actively transport toxic substances, including QACs, out of the bacterial cell. mdpi.comresearchgate.net This prevents the biocide from reaching the lethal concentration required to disrupt the cell membrane or other intracellular targets. oup.com Several families of efflux pumps are implicated in QAC resistance, with the Small Multidrug Resistance (SMR) family being particularly important. capes.gov.brcabidigitallibrary.org Exposure to sublethal concentrations of QACs can induce the expression of genes that code for these pumps, leading to acquired resistance. cardiff.ac.ukresearchgate.net

Biofilm formation is another crucial defense strategy. oup.com Biofilms are structured communities of microbial cells encased in a self-produced matrix of extracellular polymeric substances (EPS). frontiersin.org This matrix acts as a physical barrier, preventing QACs from reaching the cells within the biofilm's inner layers. nih.gov Furthermore, the physiological state of bacteria within a biofilm (e.g., slower growth rates) can render them less susceptible to antimicrobials. frontiersin.org Efflux pumps and biofilms are often linked; efflux pumps can be overexpressed in biofilm-dwelling bacteria and may even play a role in the biofilm formation process itself. oup.comcardiff.ac.uk

Genetic Basis of Acquired Resistance

Acquired resistance to QACs is primarily mediated by specific resistance genes, often located on mobile genetic elements like plasmids and integrons. nih.govcabidigitallibrary.org This allows for horizontal gene transfer, facilitating the rapid spread of resistance among different bacterial populations.

The most well-characterized QAC resistance genes are the qac genes. These genes typically code for efflux pumps that expel QACs and other cationic compounds from the cell. capes.gov.brdoaj.org

Table 2: Key qac Genes and Their Role in Resistance Information compiled from multiple sources. capes.gov.brcabidigitallibrary.orgagriculturejournals.czvirox.com

| Gene | Resistance Mechanism | Associated Bacteria (Examples) |

| qacA/B | Drug:H+ antiporter (MFS family) efflux pump | Staphylococcus aureus |

| qacC/smr | Efflux pump (SMR family) | Staphylococcus spp., Pseudomonas aeruginosa |

| qacG | Efflux pump (SMR family) | Staphylococcus spp. |

| qacH | Efflux pump (SMR family) | Staphylococcus spp. |

| qacJ | Efflux pump (SMR family) | Staphylococcus aureus, S. simulans, S. intermedius |

The presence of these genes, such as qacA/B or qacC (smr), confers resistance to a range of biocides, including benzalkonium chloride and other QACs. virox.com The dissemination of these genes on plasmids is a significant concern, as these mobile elements can also carry genes for antibiotic resistance, raising the possibility of co-selection where the use of QACs could inadvertently promote antibiotic resistance. nih.gov

Applications in Advanced Materials Science

N-Benzyl-N,N-dibutylbutan-1-aminium Iodide in Hybrid Semiconductor Materials

The integration of organic and inorganic components at the molecular level has led to the creation of hybrid semiconductor materials with tunable properties. In this context, this compound plays a significant role as a large organic cation.

In the architecture of all-in-one (AIO) hybrid semiconductors, large organic cations like this compound act as "spacers" that separate inorganic layers. This is particularly relevant in the formation of 2D and quasi-2D layered perovskite-type structures. ossila.com The bulky nature of the N-benzyl-N,N-dibutylbutan-1-aminium cation helps to control the dimensionality of the inorganic framework, influencing the quantum and dielectric confinement effects within the material. This structural control is crucial for tuning the electronic and optical properties of the semiconductor.

The coordination chemistry of this compound with metal halides, such as copper(I) halides, is central to the formation of these hybrid materials. While direct studies on this specific compound are emerging, the behavior of similar quaternary ammonium (B1175870) halides provides a strong precedent. For instance, copper(I) iodide is known to form distorted cubane-like [Cu₄I₄] core structures with N-benzyldimethylamine, where each copper(I) atom is tetrahedrally coordinated by three iodide atoms and one nitrogen atom from the organic ligand. nih.gov

It is anticipated that this compound would engage in similar coordination, with the iodide anion participating in the formation of the inorganic metal-halide framework, and the large organic cation providing charge balance and structural templating. The Cu-I and Cu-N bond distances in such structures are typically in the range of 2.6 to 2.7 Å and 2.1 to 2.2 Å, respectively. nih.gov The coordination of the organic cation influences the topology and stability of the resulting hybrid structure. nih.govmdpi.com

The incorporation of this compound into hybrid semiconductor frameworks can significantly impact their luminescent properties and optoelectronic performance. The large organic cation can influence the exciton (B1674681) binding energy and the charge carrier dynamics within the material. In layered perovskite structures, the organic spacer layers act as dielectric barriers, which can enhance the photoluminescence quantum yield. ossila.com

The choice of the organic cation is known to affect the stability and efficiency of devices such as light-emitting diodes (LEDs) and solar cells. ossila.comgreatcellsolarmaterials.com The use of bulky cations like N-Benzyl-N,N-dibutylbutan-1-aminium can passivate defects at the crystal grain boundaries and improve the moisture resistance of the material, leading to enhanced device lifetime and performance. greatcellsolarmaterials.com

Integration into Polymeric Systems for Functional Coatings

The properties of this compound also make it a candidate for integration into polymeric systems to create functional coatings. As a quaternary ammonium salt, it can act as a phase transfer catalyst or an ionic liquid in certain polymerization processes. medchemexpress.com When dispersed within a polymer matrix, it can impart antistatic or antimicrobial properties to the resulting coating. The benzyl (B1604629) and butyl groups enhance its compatibility with various organic polymers, facilitating its incorporation.

Surface Active Properties and Surfactant Applications

Quaternary ammonium salts with long alkyl chains are well-known for their surface-active properties. mdpi.comcsic.es this compound, with its amphiphilic structure comprising a polar head group (the quaternary ammonium cation) and non-polar tails (the benzyl and butyl groups), is expected to exhibit surfactant behavior in aqueous solutions.

In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), surfactant molecules self-assemble into organized structures called micelles. nih.gov This process is driven by the hydrophobic interactions between the non-polar tails of the surfactant molecules. mdpi.com For this compound, the benzyl and butyl groups would form the hydrophobic core of the micelle, while the positively charged ammonium groups would be exposed to the aqueous environment at the micelle-water interface.

The CMC is a key parameter that characterizes the efficiency of a surfactant. While the specific CMC for this compound is not documented, it can be estimated based on data for similar quaternary ammonium salts. The presence of the benzyl group in addition to the butyl chains would likely result in a lower CMC compared to simpler tetraalkylammonium salts, indicating a greater tendency for micellization. ub.edu The table below presents estimated surface activity parameters for this compound based on trends observed for related compounds. mdpi.comnih.gov

| Parameter | Estimated Value | Significance |

| Critical Micelle Concentration (CMC) | 0.1 - 1.0 mmol L⁻¹ | Concentration at which micelles begin to form. mdpi.com |

| Surface Tension at CMC (γCMC) | 28 - 35 mN m⁻¹ | Measure of the reduction in surface tension achieved. mdpi.com |

| Surface Excess Concentration (Γmax) | 1.5 - 2.5 x 10⁻⁶ mol m⁻² | Maximum concentration of surfactant at the air-water interface. nih.gov |

| Minimum Surface Area per Molecule (Amin) | 60 - 80 Ų | The area occupied by a single surfactant molecule at the interface. nih.gov |

The self-assembly of this compound into micelles enables it to act as an emulsifier, solubilizing agent, and dispersant in various formulations.

Interfacial Activity and Emulsification Capabilities

Detailed research findings and data tables regarding the interfacial activity and emulsification capabilities of this compound are not available in the current body of scientific literature.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

No published studies were found that performed Density Functional Theory (DFT) or other quantum chemical calculations on N-Benzyl-N,N-dibutylbutan-1-aminium iodide. Therefore, data for the following subsections are unavailable.

There is no available research analyzing the electronic structure, molecular orbital energies, or bonding characteristics of this compound.

No computational predictions of spectroscopic data (e.g., NMR, IR, UV-Vis) or analyses of the conformational landscape and rotational barriers for this molecule have been published.

Information regarding reactivity descriptors, such as Fukui functions for predicting sites of electrophilic or nucleophilic attack, or maps of the electrostatic potential, is not available in the current scientific literature.

Molecular Dynamics Simulations

There are no simulation data on how this compound interacts with various solvents, nor are there studies on its aggregation behavior or diffusion coefficients in solution.

The interaction of this compound with biological systems, such as cell membranes or proteins, has not been investigated through molecular dynamics simulations according to available literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. For a compound like this compound, QSAR models can be invaluable in predicting its biological effects and performance in various applications, thereby guiding further experimental research.

Development of Predictive Models for Biological Activity

Predictive QSAR models for the biological activity of quaternary ammonium (B1175870) salts (QAS) are typically developed by correlating their molecular descriptors with experimentally determined activities, such as antimicrobial efficacy or toxicity. The general process involves:

Data Set Selection: A series of structurally related QAS with known biological activities (e.g., minimum inhibitory concentration - MIC) is compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound is calculated using computational chemistry software. These descriptors quantify various aspects of the molecular structure, including steric, electronic, and hydrophobic properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANNs), are employed to build a mathematical model that links the descriptors to the biological activity. nih.govarabjchem.org

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

For instance, QSAR studies on other QAS have demonstrated that descriptors such as the length of the N-alkyl chains, the Moriguchi octanol-water partition coefficient (a measure of hydrophobicity), molecular surface area, and the energy of the lowest unoccupied molecular orbital (LUMO) significantly contribute to their biological activity. nih.gov In a hypothetical QSAR study of this compound and its analogs, a similar set of descriptors would likely be investigated.

Interactive Table: Hypothetical QSAR Model for Antibacterial Activity

Below is a hypothetical data table illustrating the kind of information a QSAR study on a series of N-benzyl substituted quaternary ammonium iodides might generate to predict antibacterial activity against S. aureus.

| Compound Analog | Log(1/MIC) (Observed) | LogP (Hydrophobicity) | Molecular Surface Area (Ų) | LUMO Energy (eV) | Log(1/MIC) (Predicted) |

| Analog 1 (dibutyl) | 1.5 | 3.8 | 350 | -1.2 | 1.45 |

| Analog 2 (dipropyl) | 1.2 | 3.2 | 320 | -1.1 | 1.18 |

| Analog 3 (diethyl) | 0.9 | 2.6 | 290 | -1.0 | 0.92 |

| Analog 4 (dimethyl) | 0.5 | 1.9 | 260 | -0.9 | 0.55 |

Note: The data in this table is illustrative and does not represent actual experimental results for this compound.

Correlation of Molecular Descriptors with Performance in Materials Applications

The performance of QAS in materials applications, such as their use as phase-transfer catalysts, surfactants, or components of antimicrobial coatings, can also be predicted using QSAR-like methodologies. In this context, the "activity" is a measure of performance, such as catalytic efficiency, surface tension reduction, or the durability of an antimicrobial effect on a surface.

For this compound, key descriptors for materials applications would likely include:

Van der Waals volume and surface area: These relate to the steric interactions of the molecule.

Dipole moment and polarizability: These influence the electrostatic interactions.

Topological indices: These describe the connectivity and branching of the molecule.

Interactive Table: Hypothetical Correlation of Molecular Descriptors with Surfactant Efficiency

This table illustrates a hypothetical correlation between molecular descriptors of a series of quaternary ammonium iodides and their critical micelle concentration (CMC), a measure of surfactant efficiency.

| Compound Analog | Alkyl Chain Length | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Predicted CMC (mM) |

| C8-benzyl | 8 | 389.4 | 8.5 | 1.5 |

| C10-benzyl | 10 | 417.5 | 8.5 | 0.4 |

| C12-benzyl | 12 | 445.6 | 8.5 | 0.1 |

| N-Benzyl-N,N-dibutylbutan-1-aminium | 4, 4, 4 | 431.5 | 8.5 | (to be determined) |

Note: The data in this table is for illustrative purposes and does not represent measured values.

Molecular Docking and Drug Design Principles

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, molecular docking is used to predict how a small molecule like this compound might interact with a biological target, such as a protein or enzyme.

The process typically involves:

Preparation of the Receptor and Ligand: The three-dimensional structures of the biological target (receptor) and the small molecule (ligand) are obtained, often from crystallographic data or generated through homology modeling.

Docking Simulation: A docking algorithm systematically explores the conformational space of the ligand within the binding site of the receptor, generating a large number of possible binding poses.

Scoring and Analysis: The generated poses are evaluated using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For this compound, molecular docking could be employed to investigate its potential as an inhibitor of a specific microbial enzyme, for example. Docking studies on similar N-benzyl substituted compounds have been used to design potent inhibitors of enzymes like acetylcholinesterase. nih.gov The insights gained from such studies can guide the rational design of new, more potent analogs.

Interactive Table: Hypothetical Molecular Docking Results

The following table provides a hypothetical summary of molecular docking results for this compound against a putative bacterial enzyme target.

| Parameter | Value |

| Target Enzyme | Dihydrofolate Reductase (DHFR) |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | ASP27, ILE50, PHE31 |

| Type of Interactions | Electrostatic with ASP27, Hydrophobic with ILE50 and PHE31 |

| Predicted Inhibition Constant (Ki) | 5.2 µM |

Note: This data is purely hypothetical and for illustrative purposes only.

Environmental Fate and Ecotoxicological Research

Environmental Distribution and Partitioning of Quaternary Ammonium (B1175870) Compounds

The environmental distribution of QACs is largely governed by their chemical structure, which includes a positively charged nitrogen atom. This cationic nature leads to strong interactions with negatively charged environmental matrices.

Wastewater treatment plants (WWTPs) are a primary conduit for the release of QACs into the environment. researchgate.netacs.org While removal efficiencies in WWTPs can be high, often exceeding 90%, the high production volume of these chemicals means significant amounts can still be discharged. acs.orgdigitellinc.comau.dk For instance, influent concentrations of specific QACs can be in the microgram to milligram per liter range, while effluent concentrations are typically in the tens of micrograms per liter. acs.orgnih.govacs.org

Removal within these systems occurs through two main pathways: sorption to sludge and microbial degradation. nih.govacs.orgnih.gov Sorption to solids is often a more rapid process than biodegradation, leading to the accumulation of QACs in sewage sludge and biosolids. nih.govresearchgate.net Concentrations in sludge and biosolids have been measured as high as 500 mg/kg (dry weight). nih.gov The increased use of QAC-based disinfectants, particularly during the COVID-19 pandemic, has led to a documented increase in their concentrations in untreated wastewater and sludge. acs.orgnih.govnih.gov If QAC concentrations in influent become too high (e.g., 10–40 mg/L), they can inhibit the microbial activity essential for wastewater treatment processes. acs.org

Table 1: Quaternary Ammonium Compound Concentrations in Wastewater

| Location | Sample Type | QACs Detected | Concentration Range |

| Global | Surface Water & Wastewater Effluent | Various QACs | < 1 µg/L to ~100 µg/L |

| Global | Raw Wastewater | Various QACs | Up to 1200 µg/L |

| Minnesota, USA | Wastewater Effluent | BACs, DADMACs, ATMACs, EtBACs | ng/L to µg/L range |

| Denmark | WWTP Influent | DDAC-12 | 1000-4900 ng/L |

| Denmark | WWTP Influent | BAC-12 | 900-2200 ng/L |

| Denmark | WWTP Influent | BAC-16 | 88-217 ng/L |

| Denmark | WWTP Influent | BAC-14 | 25-100 ng/L |

This table presents data on various QACs as specific data for N-Benzyl-N,N-dibutylbutan-1-aminium iodide is not available. Data sourced from digitellinc.comau.dknih.gov.

A defining characteristic of QACs is their strong tendency to sorb to particulate matter, including sediments, soils, and suspended solids. mass.govresearchgate.net This is driven by the electrostatic attraction between the cationic QAC molecule and negatively charged surfaces of clay minerals and organic matter. researchgate.net The strength of this sorption is influenced by the compound's structure, with longer alkyl chains leading to greater sorption. researchgate.net

This strong sorption has several consequences. It limits the bioavailability of QACs for microbial degradation and reduces their mobility in soil, decreasing the likelihood of leaching into groundwater. ulakbim.gov.trnih.gov However, it also leads to their accumulation in soils, particularly those amended with QAC-containing biosolids, and in aquatic sediments downstream from wastewater discharge points. nih.govuni-giessen.de Studies have shown a long-term accumulation of QACs in soils irrigated with wastewater over many years, with no steady-state concentration being reached even after decades. uni-giessen.de

While QACs have low vapor pressures, they can be found in the atmosphere, primarily associated with aerosolized particles. acs.orgnih.gov The use of QAC-containing sprays for disinfection can lead to temporarily high airborne concentrations. nih.gov For example, concentrations of certain benzalkonium chlorides (BACs) have been measured up to 5.31 μg/m³ in the air shortly after spraying a QAC-containing product. nih.gov

QACs are also persistent in indoor environments, where they partition into dust, onto surfaces, and into organic films on those surfaces. acs.org This persistence increases the potential for exposure. Studies have found that the concentration of QACs in residential dust increased significantly during the COVID-19 pandemic, correlating with the frequency of disinfection. nih.gov

Ecotoxicity to Non-Target Organisms

Impact on Aquatic Organisms (e.g., algae, invertebrates, fish)

Quaternary ammonium compounds are recognized for their potential toxicity to aquatic life. mass.gov Their primary mode of entry into aquatic environments is through the discharge of treated wastewater, as they are common ingredients in disinfectants and cleaning products that are disposed of "down-the-drain". nih.gov

Research on various QACs has demonstrated their adverse effects on a range of aquatic organisms:

Algae: Algae are often highly sensitive to QACs. For instance, studies on didecyl methylpropyl ammonium iodide (DMPAI), another QAC, showed that concentrations between 0.5 and 2 mg/L could significantly reduce chlorophyll (B73375) a content and the population of Microcystis aeruginosa within 24 hours. hjgcjsxb.org.cn This highlights the potential for QACs to disrupt the base of the aquatic food web.

Invertebrates: Aquatic invertebrates, such as Daphnia magna, are also susceptible. While the aforementioned study on DMPAI at 0.5-2 mg/L did not affect the survival and reproduction of Daphnia magna, it did retard their growth. hjgcjsxb.org.cn For other QACs like benzalkonium chlorides (BKCs), the 48-hour immobilization EC50 for Daphnia has been determined at 41.1 μg/L. researchgate.net

Fish: The toxicity of QACs to fish has also been established. In the same study on DMPAI, the mortality rate of zebrafish embryos was directly proportional to the concentration of the compound, with observed effects including premature hatching and a slowed heartbeat. hjgcjsxb.org.cn

The toxicity of QACs in aquatic environments is mitigated to some extent by their strong tendency to bind to organic matter and sediment. nih.govca.gov This sorption reduces the concentration of freely available QACs in the water column, thereby lowering their bioavailability to pelagic organisms. nih.gov However, this also means they can accumulate in sediments, posing a potential risk to benthic organisms.

Ecotoxicity Data for Representative Quaternary Ammonium Compounds in Aquatic Organisms

| Compound/Mixture | Organism | Endpoint | Value | Reference |

|---|---|---|---|---|

| Benzalkonium Chloride (BKC-C12) | Daphnia | 48 h Immobilization EC50 | 41.1 µg/L | researchgate.net |

| Benzalkonium Chloride (BKC-C14) | Daphnia | 21 d Reproduction NOEC | ≥10.8 µg/L | researchgate.net |

| Didecyl methylpropyl ammonium iodide (DMPAI) | Microcystis aeruginosa | Population Reduction | Reduced to 34% of original level at 0.5-2 mg/L within 24h | hjgcjsxb.org.cn |

| Didecyl methylpropyl ammonium iodide (DMPAI) | Daphnia magna | Growth | Retarded growth at 0.5-2 mg/L | hjgcjsxb.org.cn |

Effects on Terrestrial Flora and Fauna

Information regarding the specific effects of this compound on terrestrial organisms is scarce. However, the environmental fate of QACs suggests that terrestrial ecosystems can be exposed, primarily through the application of sewage sludge (biosolids) from wastewater treatment plants as fertilizer. nih.gov

Once in the soil, the mobility of QACs is generally considered to be low due to their strong adsorption to soil particles. mass.gov This binding reduces the likelihood of leaching into groundwater but increases their persistence in the topsoil, where they may affect soil microorganisms, plants, and soil-dwelling invertebrates. The impact on soil microbial communities is a key area of concern, as these organisms are vital for nutrient cycling. The biocidal properties of QACs could potentially disrupt these processes.

While comprehensive studies on the effects on terrestrial flora and fauna are limited, the inherent toxicity of QACs suggests that high concentrations in soil could be detrimental. Further research is needed to understand the long-term effects of QAC accumulation in terrestrial environments.

Risk Assessment Methodologies and Regulatory Considerations

The risk assessment of QACs, including this compound, is a complex process due to the vast number of compounds in this class and the various potential exposure scenarios. nih.govacs.org Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) have established frameworks for evaluating the risks posed by these chemicals. tandfonline.comturi.org

Exposure Assessment in Environmental Compartments

A critical component of risk assessment is determining the predicted environmental concentration (PEC) of a substance in different environmental compartments, such as water, soil, and sediment. nih.gov For QACs, this involves modeling their release from various sources, their fate and transport in the environment, and their partitioning between different media.

Key considerations in the exposure assessment of QACs include:

Wastewater Treatment Plants (WWTPs): WWTPs are a primary pathway for QACs to enter the environment. mass.gov While a significant portion of QACs can be removed from wastewater through sorption to sludge and biodegradation, some fraction is still discharged in the effluent. nih.govresearchgate.net

Sorption to Solids: The strong affinity of QACs for particulate matter is a crucial factor. ca.gov This leads to their accumulation in sewage sludge and sediments. ca.gov

Biodegradation: The biodegradability of QACs can vary. Some, like certain ADBACs, are considered readily biodegradable under aerobic conditions, while others may be more persistent. nih.govresearchgate.net

Environmental Monitoring: Monitoring data from surface waters, sediments, and biosolids are used to refine exposure models and understand the actual concentrations of QACs in the environment. nih.govresearchgate.net

The ratio of the PEC to the Predicted No-Effect Concentration (PNEC) is often used to characterize risk. A PEC/PNEC ratio greater than 1 suggests a potential risk to the environment that may require further investigation or regulatory action. nih.gov

Development of Environmental Quality Standards for QACs

The development of Environmental Quality Standards (EQS) for QACs is an ongoing effort aimed at protecting aquatic and terrestrial ecosystems. EQS are concentration thresholds for specific substances in water, sediment, or biota that are not expected to cause adverse effects.

The process of developing EQS for QACs involves:

Data Compilation: Gathering all available ecotoxicological data for various organisms representing different trophic levels. nih.gov This includes both acute and chronic toxicity data. nih.gov

Derivation of PNEC: Using statistical methods and assessment factors to derive a PNEC from the collected ecotoxicity data. The PNEC represents a concentration below which harmful effects are unlikely to occur.

Addressing Data Gaps: A significant challenge in setting standards for the entire class of QACs is the lack of toxicity data for many individual compounds. nih.govacs.org This often necessitates a grouping approach, where data from well-studied QACs are used to assess the risks of related compounds. nih.gov The EPA, for instance, has grouped QACs into clusters for risk assessment purposes. nih.gov

Regulatory Implementation: Once established, EQS can be used as regulatory targets for water and soil quality, and to set limits on the discharge of QACs from industrial and municipal sources.

The vast structural diversity of QACs and the continuous emergence of new formulations present a challenge to the development of comprehensive and effective environmental quality standards. acs.org

Future Research Directions and Emerging Applications

Design and Synthesis of Next-Generation Derivatives with Enhanced Properties

The core structure of N-Benzyl-N,N-dibutylbutan-1-aminium iodide offers a versatile scaffold for chemical modification. Future research will heavily focus on the rational design and synthesis of next-generation derivatives to enhance or introduce specific functionalities. The structure-activity relationship (SAR) is a key principle guiding this research, where modifications to different parts of the molecule can profoundly influence its physicochemical and biological properties. nih.govresearchgate.netelsevierpure.com

Key areas of structural modification will include:

Alkyl Chain Variation: The two butyl groups (C4) and the butan-1-aminium backbone can be altered. Research into varying the length of these alkyl chains is crucial, as lipophilicity is a determining factor for many QAS applications. mdpi.com Increasing or decreasing the chain length affects the hydrophilic-lipophilic balance (HLB), which in turn modifies properties like antimicrobial efficacy and surfactant behavior. mdpi.comresearchgate.net

Aromatic Group Substitution: The benzyl (B1604629) group is a prime site for substitution. Introducing electron-donating or electron-withdrawing groups onto the phenyl ring can modulate the electronic properties of the molecule, potentially enhancing its catalytic activity or its interaction with biological or material surfaces. nih.gov

Anion Exchange: While the parent compound features an iodide anion, exchanging it for other halides (bromide, chloride) or different anions (e.g., tosylate, acetate) can alter its solubility, stability, and reactivity in phase-transfer catalysis. nih.gov

A significant trend in QAS development is the synthesis of "gemini" or oligomeric surfactants, where two or more QAS units are linked by a spacer. mdpi.com Applying this concept, derivatives could be synthesized where two N-Benzyl-N,N-dibutylbutan-1-aminium units are joined, potentially leading to compounds with significantly lower critical micelle concentrations (CMC) and enhanced surface activity. mdpi.com The synthesis of such novel derivatives would typically follow established chemical routes, primarily the quaternization of tertiary amines with appropriate alkyl or benzyl halides. mdpi.comwikipedia.org

Table 1: Potential Derivatives and Targeted Property Enhancements

| Derivative Type | Modification Strategy | Targeted Property Enhancement | Potential Application Area |

|---|---|---|---|

| Long-Chain Analogs | Replace butyl groups with octyl or dodecyl chains | Increased lipophilicity, enhanced antimicrobial activity elsevierpure.commdpi.com | Advanced disinfectants, antimicrobial materials |

| Substituted Benzyl Analogs | Add nitro- or methoxy- groups to the phenyl ring | Modified electronic properties, improved catalytic efficiency nih.gov | Specialty catalysis, functional coatings |

| Gemini Surfactants | Link two QAS units with an alkyl or aromatic spacer | Lower CMC, superior surface activity, enhanced biocidal effect mdpi.com | High-performance surfactants, drug delivery |

| Alternative Anion Salts | Replace iodide with bromide, chloride, or mesylate | Altered solubility, modified catalytic performance nih.govacsgcipr.org | Phase-transfer catalysis, ionic liquids |

Exploration of Novel Catalytic Transformations and Reaction Platforms

Quaternary ammonium (B1175870) salts are well-established as phase-transfer catalysts (PTCs), facilitating reactions between reactants in immiscible phases. core.ac.uk this compound is a candidate for such applications. However, research indicates that iodide-containing QAS can sometimes act as "catalyst poisons" because the highly lipophilic quaternary ammonium iodide salt formed can remain in the organic phase, halting the catalytic cycle. acsgcipr.orgtandfonline.com A promising future direction is the use of this compound in solvent-free PTC conditions, a method shown to be effective even with alkyl iodides. tandfonline.comresearchgate.net

Beyond traditional PTC, emerging research areas include:

Organocatalysis: Quaternary ammonium salts, including N-benzyl derivatives, have been shown to act as effective co-catalysts in organocatalytic reactions, such as enantioselective Michael reactions. nih.gov Future studies could explore the role of this compound in enhancing the rate and selectivity of various organocatalytic transformations.

C-N Bond Cleavage Platforms: Benzylammonium salts are increasingly used as versatile electrophiles in cross-coupling reactions where the C(sp³)–N bond is catalytically cleaved. researchgate.net This allows the benzyl group to be transferred to various nucleophiles. Research into using this compound as a benzylating agent could open new synthetic pathways, providing an alternative to traditional benzyl halides. researchgate.netphasetransfercatalysis.com

Triiodide Ionic Liquid Synthesis: Quaternary ammonium iodides can be converted into triiodide ionic liquids. researchgate.net These can act as both the reagent and the solvent for reactions like the iodination of aromatic compounds, offering a greener reaction platform. researchgate.net

Development of Advanced Materials with Tunable Functionalities

The incorporation of QAS into larger material structures is a rapidly growing field. The unique amphiphilic and cationic nature of this compound makes it a prime candidate for developing advanced functional materials.

Antimicrobial Polymers and Surfaces: A major application area for QAS is in the creation of antimicrobial materials. nih.govmdpi.com The target compound can be incorporated into polymers through two main routes: (1) copolymerization of a monomeric derivative, or (2) blending or grafting the QAS onto an existing polymer surface. mdpi.comnih.gov Such materials are highly sought after for biomedical devices, food packaging, and water treatment membranes to prevent biofilm formation and microbial contamination. mdpi.comnih.govnih.gov

Polymer Composites and Blends: QAS can act as compatibilizers, improving the interfacial adhesion and thermo-mechanical properties of polymer blends and composites. mdpi.com The amphiphilic nature of this compound could be exploited to stabilize blends of polar and non-polar polymers.

Functional Nanomaterials: The self-assembly properties of QAS can be harnessed to create nanostructures like micelles or vesicles for drug delivery. Furthermore, QAS like dodecyl dimethyl benzyl ammonium chloride have been used to functionalize materials such as graphene oxide, creating nanocomposites with enhanced properties for specific applications. nih.gov

Comprehensive Life Cycle Assessment and Green Chemistry Innovations

With the increasing use of QAS, their environmental impact has come under scrutiny. rsc.orgresearchgate.net A critical future research direction is the comprehensive life cycle assessment (LCA) of this compound and its derivatives, from synthesis to disposal.

Key green chemistry innovations to be explored include:

Designing for Degradability: Traditional QAS are often persistent in the environment. rsc.orgrsc.org A major research thrust is the design of biodegradable QAS. This involves incorporating intentionally weaker, cleavable linkages, such as ester or silaketal bonds, into the molecular backbone. rsc.orgrsc.orgchinesechemsoc.org These bonds can be hydrolyzed under environmental conditions (e.g., changes in pH), breaking the molecule down into smaller, less harmful components. rsc.orgnih.gov

Green Synthesis Routes: Research will focus on making the synthesis process itself more environmentally friendly. This includes using solvents derived from renewable sources, reducing energy consumption, and utilizing starting materials from natural feedstocks like coconut oil or tallow. researchgate.nettsijournals.com

Renewable Feedstocks: The synthesis of the butyl and benzyl components from biorenewable sources instead of petrochemicals represents a significant step towards a more sustainable chemical industry.

Integration of Artificial Intelligence and Machine Learning for Predictive Research and Discovery

The complexity and vastness of the chemical space require advanced computational tools to accelerate discovery. The integration of artificial intelligence (AI) and machine learning (ML) will be transformative for research on this compound and its analogs.

Predictive Modeling: ML algorithms can be trained on existing data to build Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com These models can predict the properties (e.g., antimicrobial activity, toxicity, catalytic efficiency) of hypothetical new derivatives before they are synthesized, saving significant time and resources. researchgate.netresearchgate.net

Generative Models for De Novo Design: Deep learning approaches, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can design novel QAS structures from scratch. researchgate.net These models can be fine-tuned to generate molecules with a specific desired set of properties, exploring vast chemical possibilities that a human chemist might not consider.

Catalyst and Reaction Optimization: AI can be used to understand complex catalytic reaction mechanisms and predict optimal reaction conditions. techexplorist.comacs.org For applications of this compound in catalysis, reinforcement learning algorithms can rapidly screen thousands of potential reaction pathways to identify the most efficient ones, accelerating the development of new catalytic systems. techexplorist.comarxiv.orgarxiv.org

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing N-Benzyl-N,N-dibutylbutan-1-aminium iodide with high purity?

- Methodological Answer : The compound is typically synthesized via quaternization of N-benzyl-N,N-dibutylbutan-1-amine with methyl iodide or other alkyl iodides in a polar solvent (e.g., acetonitrile). Purification involves recrystallization from ethanol or acetone to remove unreacted precursors. Structural confirmation is achieved using H and C NMR to verify alkyl chain integration and quaternary ammonium formation. Elemental analysis ensures stoichiometric iodine content .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies benzyl protons (δ ~7.3–7.5 ppm) and alkyl chain integration. C NMR confirms quaternary nitrogen bonding (absence of N–H signals).

- Mass Spectrometry (ESI-MS) : Validates molecular ion peaks (e.g., [M-I]) and fragmentation patterns.

- X-ray Crystallography : Resolves crystal packing and counterion interactions, as demonstrated in structurally analogous quaternary ammonium salts .

Advanced Questions